REACTION_CXSMILES
|
[CH:1]1([NH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(SC[C@@H](C)C(N1[C@H](C(O)=O)CC2C(=CC=CC=2)C1)=O)(=O)C1C=CC=CC=1.CCOCC.CCCCCC>N.CO>[CH:8]1([NH:7][CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1 |f:0.1|
|
Name
|
(3S)-2-[(2S)-3-benzoylthio-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dicyclohexylamine salt
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1CCCCC1.C(C1=CC=CC=C1)(=O)SC[C@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 3.5 hours in nitrogen gas atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
Crystalline precipitates
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |